N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide
Description
Properties
Molecular Formula |
C10H20N2O2S |
|---|---|
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N-ethyl-N-piperidin-4-ylcyclopropanesulfonamide |
InChI |
InChI=1S/C10H20N2O2S/c1-2-12(9-5-7-11-8-6-9)15(13,14)10-3-4-10/h9-11H,2-8H2,1H3 |
InChI Key |
LWGPWAJEGOQSAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCNCC1)S(=O)(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The core synthetic approach involves the sulfonylation of a piperidine derivative with cyclopropanesulfonyl chloride, followed by N-ethylation to introduce the ethyl substituent on the sulfonamide nitrogen. The key steps are:
- Sulfonylation: Reaction of piperidin-4-amine (or its protected derivative) with cyclopropanesulfonyl chloride under basic conditions.
- N-Alkylation: Subsequent alkylation of the sulfonamide nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide) under controlled conditions.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonylation | Cyclopropanesulfonyl chloride, base (e.g., triethylamine, 3-picoline) | Dichloromethane | 0 °C to room temp | 2–4 hours | 75–85 | Base scavenges HCl, minimizes racemization |
| N-Ethylation | Ethyl bromide or iodide, base (e.g., K2CO3) | Acetonitrile or DMF | Room temp to 50 °C | 12–24 hours | 60–75 | Controlled to avoid over-alkylation |
This sequence ensures the formation of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide with retention of the cyclopropane ring and piperidine stereochemistry.
Protection/Deprotection Strategies
In some protocols, the piperidine nitrogen is temporarily protected (e.g., tert-butoxycarbonyl (Boc) protection) to prevent side reactions during sulfonylation. After sulfonylation, deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), followed by N-ethylation.
Mechanistic Insights and Reaction Analysis
Nucleophilic Substitution at Piperidine Nitrogen
The piperidine nitrogen acts as a nucleophile attacking the electrophilic sulfonyl chloride to form the sulfonamide bond. The reaction is base-mediated to neutralize HCl generated and to promote nucleophilicity.
N-Alkylation of Sulfonamide Nitrogen
The sulfonamide nitrogen, although less nucleophilic than amines due to electron-withdrawing sulfonyl groups, can be alkylated under basic conditions with alkyl halides. The ethyl group introduction proceeds via an SN2 mechanism.
Cyclopropane Ring Stability
The cyclopropane ring is strained but stable under the described reaction conditions. Acidic or strongly nucleophilic conditions may cause ring-opening; thus, mild bases and neutral to slightly basic conditions are preferred to maintain ring integrity.
Purification and Characterization
Purification Techniques
- Crystallization: Using solvents such as ethanol/water mixtures to obtain high-purity crystalline products.
- Chromatography: Flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures is commonly used.
- Chiral HPLC: To confirm enantiomeric purity when chiral piperidine derivatives are used.
Analytical Methods
| Technique | Purpose | Details |
|---|---|---|
| NMR Spectroscopy | Structural confirmation | 1H and 13C NMR to verify substitution patterns and cyclopropane ring integrity |
| Mass Spectrometry | Molecular weight and purity | HRMS confirms molecular formula |
| Chiral HPLC | Enantiomeric purity | Comparison with racemic standards |
| XRPD, DSC, TGA | Crystallinity and thermal stability | Ensures absence of polymorphs and assesses stability |
Research Findings and Optimization
Yield and Purity Optimization
- Use of sterically hindered bases (e.g., 3,5-lutidine) during sulfonylation reduces side reactions.
- Temperature control (starting at 0 °C) minimizes racemization and decomposition.
- Sequential addition of reagents improves selectivity.
Stereochemical Considerations
- Starting from enantiomerically pure piperidin-4-amine derivatives preserves stereochemistry.
- Chiral resolution or preparative chiral HPLC may be employed post-synthesis if racemization occurs.
Summary Table of Preparation Methods
| Preparation Aspect | Method/Condition | Outcome/Notes |
|---|---|---|
| Sulfonylation | Cyclopropanesulfonyl chloride + piperidin-4-amine + base (e.g., triethylamine) in DCM | High yield sulfonamide formation, mild conditions preserve ring |
| N-Ethylation | Ethyl halide + base (e.g., K2CO3) in DMF or MeCN | Efficient N-ethylation, moderate yields |
| Protection/Deprotection | Boc protection and TFA deprotection when needed | Prevents side reactions, improves purity |
| Purification | Crystallization or silica gel chromatography | High purity product, removal of impurities |
| Characterization | NMR, MS, chiral HPLC, XRPD, DSC | Confirms structure, purity, and stereochemistry |
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and documented case studies.
Basic Information
- Molecular Formula : C10H20N2O2S
- Molecular Weight : 232.35 g/mol
- CAS Number : 1342700-93-9
Structural Features
The compound features a cyclopropanesulfonamide structure, which is significant for its biological activity. The piperidine ring contributes to the compound's ability to interact with biological targets, enhancing its potential as a therapeutic agent.
Pharmaceutical Development
This compound has been investigated for its potential as a small molecule inhibitor targeting various kinases, particularly in cancer therapy. Its mechanism involves inhibiting specific signaling pathways that are crucial for tumor growth and survival.
Case Study: FGFR4 Inhibition
Research indicates that this compound acts as an inhibitor of the fibroblast growth factor receptor 4 (FGFR4). By binding to the ATP-binding site of FGFR4, it prevents receptor activation, which is associated with reduced cell proliferation in cancers where FGFR4 is overexpressed. This mechanism has been validated through various in vitro studies demonstrating its efficacy against cancer cell lines expressing high levels of FGFR4 .
Neuroscience Research
The compound's structural characteristics suggest potential applications in neuroscience, particularly concerning neuroprotective effects or modulation of neurotransmitter systems. Preliminary studies have indicated that derivatives of piperidine compounds can influence calcium channel activity, which may have implications for conditions like epilepsy or neuropathic pain .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Understanding the reaction conditions and purification methods is crucial for developing this compound for clinical use .
In vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess its cytotoxicity against various cancer cell lines, providing insights into its therapeutic potential.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyclopropane group in the target compound introduces steric and electronic constraints distinct from bulkier aromatic substituents (e.g., quinoline in 17 or biphenyl in 18–19). This may influence solubility, metabolic stability, and target binding affinity .
- Synthetic Utility : Compounds like 17 –19 are synthesized for structure-activity relationship (SAR) studies, whereas the target compound’s applications remain less documented but likely align with receptor modulation or enzyme inhibition due to its piperidine-sulfonamide scaffold.
Comparison with Cyclopropane-Containing Bioactive Compounds
The cyclopropane moiety is also found in pharmacologically active compounds, though with divergent functional groups:
Key Observations :
- Functional Group Impact : The sulfonamide group in the target compound contrasts with carboxamide (cyclopropylfentanyl) and dinitroaniline (ethalfluralin), leading to distinct biological targets. Sulfonamides often exhibit protease or enzyme inhibitory activity, while carboxamides are common in receptor ligands .
- Pharmacological Divergence: Despite structural similarities (cyclopropane and piperidine), cyclopropylfentanyl’s opioid activity underscores how minor functional group changes drastically alter bioactivity .
Research Findings and Data
Physicochemical Properties
- Stability : Piperidine-sulfonamide derivatives are generally stable under physiological conditions, though the hydrochloride salt form (as in the target compound) improves aqueous solubility .
Biological Activity
N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a distinctive cyclopropane ring and a sulfonamide group, which contribute to its unique chemical properties. The compound is often synthesized as a hydrochloride salt to enhance its solubility in biological systems.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
2. Anticancer Potential
The compound has also been investigated for anticancer properties. Studies have reported that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced tumor growth in xenograft models .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with other piperidine derivatives:
This table illustrates that while this compound shows promising activity, other compounds also possess significant biological effects.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated an IC50 value of 15 µM, demonstrating potent inhibition of cell growth. The study further revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 10 µg/mL for S. aureus and 15 µg/mL for E. coli. These findings support its potential use as an antimicrobial agent in clinical settings .
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Cell Cycle Regulation : It has been shown to interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to G2/M phase arrest.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, increasing levels of pro-apoptotic factors such as Bax while decreasing anti-apoptotic proteins like Bcl-2.
Q & A
Q. What synthetic methodologies are employed for the preparation of N-Ethyl-N-(piperidin-4-yl)cyclopropanesulfonamide, and how is its purity validated?
The synthesis typically involves coupling cyclopropanesulfonyl chloride with N-ethylpiperidin-4-amine under basic conditions, followed by purification via column chromatography. Characterization is achieved using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Purity validation often employs high-performance liquid chromatography (HPLC) with UV detection, ensuring ≥95% purity as reported in synthetic protocols . For structural confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) may be applied, as demonstrated in related sulfonamide compounds .
Q. What are the primary agricultural research applications of this compound?
this compound acts as a herbicide safener, enhancing maize tolerance to fenpyrazone by modulating detoxification pathways. Experimental designs often involve greenhouse trials where maize seedlings are treated with the herbicide and safener, followed by biochemical assays to measure glutathione transferase (GST) activity—a key enzyme in detoxification .
Advanced Research Questions
Q. How does this compound modulate glutathione transferase (GST) activity in maize, and what methodological approaches are used to study this mechanism?
The compound upregulates GST activity, facilitating the conjugation of glutathione to fenpyrazone metabolites. Researchers use spectrophotometric assays to quantify GST activity in maize tissues, measuring the rate of glutathione-CDNB (1-chloro-2,4-dinitrobenzene) conjugate formation. Dose-response experiments and kinetic studies (e.g., Michaelis-Menten analysis) are critical to determine enzyme induction efficiency and optimal safener concentrations .
Q. What structural features of this compound contribute to its biological activity, and how are these analyzed?
The piperidine ring enables target binding via hydrogen bonding, while the cyclopropane sulfonamide group enhances metabolic stability. Comparative crystallographic studies of related sulfonamides (e.g., N-Ethyl-N-(4-methylphenyl)benzenesulfonamide) reveal that substituents on the piperidine nitrogen influence molecular packing and interaction with biological targets. Density Functional Theory (DFT) calculations and molecular docking simulations further predict binding affinities to GST isoforms .
Q. How can researchers resolve contradictions in biochemical data related to its detoxification efficacy?
Discrepancies in GST activation levels across studies may arise from varietal differences in maize or environmental factors. Robust experimental controls include:
Q. What computational tools are used to predict the compound’s pharmacokinetic properties and toxicity?
In silico tools like ADMET Predictor or SwissADME analyze logP (lipophilicity), metabolic susceptibility, and potential off-target interactions. PubChem-derived data (e.g., InChI keys) enable cheminformatics workflows for toxicity prediction, leveraging databases like Tox21. For acute toxicity estimation, rodent LD50 models are extrapolated from structurally related compounds .
Methodological Considerations
- Crystallography : SHELX programs are recommended for resolving crystal structures, particularly for assessing torsional angles and hydrogen-bonding networks .
- Enzyme Assays : Include negative controls (e.g., safener-only treatments) to distinguish baseline GST activity from induced activity .
- Data Validation : Cross-reference synthetic yields and purity metrics with independent analytical labs to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
